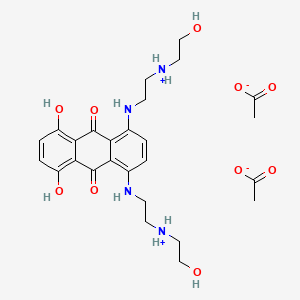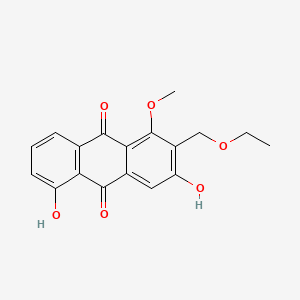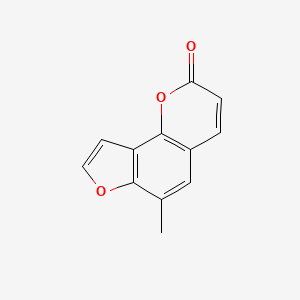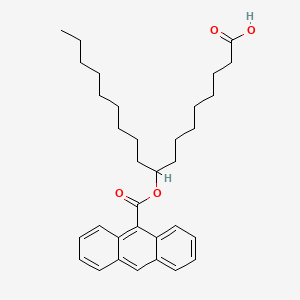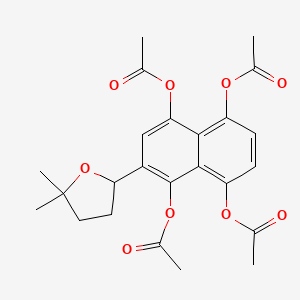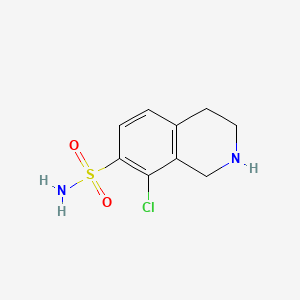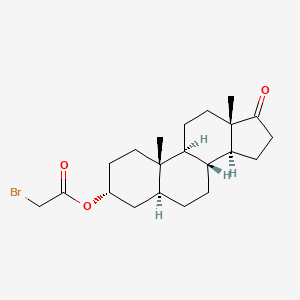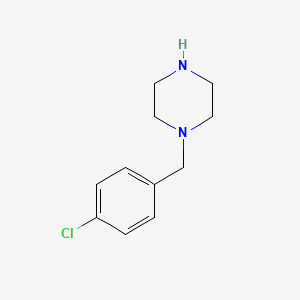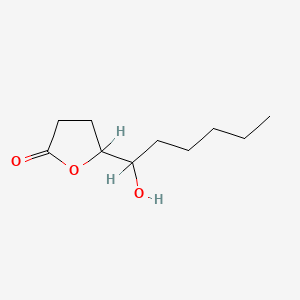
2,4-Dihydroxy-3,6-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-3,6-dimethylbenzaldehyde is a natural product found in Valsa ambiens, Hypomyces chrysospermus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Role in Aldehyde Dehydrogenase Function
2,4-Dihydroxy-3,6-dimethylbenzaldehyde may play a role in the function of aldehyde dehydrogenase-2 (ALDH2), an enzyme crucial for the alcohol elimination process and the removal of harmful aldehydes produced by lipid peroxidation. This function is vital in detoxification and protecting the body from oxidative stress. The involvement of ALDH2 in disease, aging, and alcohol addiction, and its pharmacological targeting suggests potential therapeutic applications for compounds interacting with this enzyme (Kimura, Yokoyama, & Higuchi, 2019).
Synthesis and Applications in Various Industries
The compound is related to vanillin (4-hydroxy-3-methoxybenzaldehyde), an essential chemical intermediate used widely in the pharmaceutical, perfumery, and food flavoring industries. The detailed synthesis method and its significance in various industrial applications underline the compound's relevance and potential for creating valuable products (Tan Ju & Liao Xin, 2003).
Biomarker in Pathophysiological Processes
Related compounds, such as 4-hydroxynonenal, serve as bioactive markers in pathophysiological processes. The biological activities and methods for identification in cells and tissues highlight the compound's importance as a marker of oxidative stress and its potential role in disease progression, such as Alzheimer's disease. This underlines the compound's significance in medical research and its potential as a target for therapeutic intervention (Žarković, 2003).
Environmental Impact and Degradation
Studies on the degradation of related compounds like acetaminophen by advanced oxidation processes (AOPs) give insights into the environmental impact and biotoxicity of by-products, underlining the importance of understanding and managing the environmental presence of such compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propiedades
Nombre del producto |
2,4-Dihydroxy-3,6-dimethylbenzaldehyde |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-5-3-8(11)6(2)9(12)7(5)4-10/h3-4,11-12H,1-2H3 |
Clave InChI |
XOAAGSCMGLMPKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C=O)O)C)O |
SMILES canónico |
CC1=CC(=C(C(=C1C=O)O)C)O |
Sinónimos |
2,4-dihydroxy-3,6-dimethylbenzaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





